molecular formula C22H21F2N3O3 B2389178 (1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(morpholino)methanone CAS No. 1014067-70-9

(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(morpholino)methanone

Cat. No.: B2389178
CAS No.: 1014067-70-9
M. Wt: 413.425
InChI Key: LLTCNXIFRMDDGH-UHFFFAOYSA-N
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Description

(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C22H21F2N3O3 and its molecular weight is 413.425. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

The compound (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, which is structurally similar to the requested chemical, has been synthesized and evaluated for its antiproliferative activity. This compound was characterized using various spectroscopic techniques and X-ray diffraction studies. It demonstrated significant molecular stability, owing to inter and intra-molecular hydrogen bonds, which might contribute to its biological activity (Prasad et al., 2018).

Antitumor Activity

Another related compound, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, has been synthesized and shown to possess distinct inhibition on the proliferation of various cancer cell lines, including A549, BGC-823, and HepG-2. This finding indicates its potential use in antitumor applications (Tang & Fu, 2018).

Antimicrobial Activity

A series of fluorine-containing compounds, including ones structurally similar to the requested chemical, have been synthesized and evaluated for their antimicrobial properties. These compounds displayed significant antibacterial activity against various strains like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis, and antifungal activity against Candida albicans (Gadakh et al., 2010).

GPR39 Agonist Activity

Compounds with a similar structure have been identified as GPR39 agonists, a receptor implicated in various physiological processes. These findings suggest potential applications in exploring physiological roles and therapeutic implications of GPR39 (Sato et al., 2016).

Photoreductive Defluorination Study

A study involving morpholinofluorophenyloxazolidinone (a structurally related compound) focused on its photoreductive defluorination. This research provides insights into the chemical behavior of such compounds under specific conditions, which could be relevant for developing new synthetic methods or understanding their stability (Fasani et al., 2008).

Antipsychotic Potential

Compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, structurally similar to the requested chemical, have shown an antipsychotic-like profile in behavioral animal tests. This suggests potential applications in developing new antipsychotic medications (Wise et al., 1987).

Properties

IUPAC Name

[3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O3/c23-18-5-1-16(2-6-18)13-27-14-20(22(28)26-9-11-29-12-10-26)21(25-27)30-15-17-3-7-19(24)8-4-17/h1-8,14H,9-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTCNXIFRMDDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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